N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodobenzene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential as an antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxymethyl)-1H-benzimidazole
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the cyclohexanecarboxamide group
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H21N3O2/c1-21-10-15-18-13-8-7-12(9-14(13)19-15)17-16(20)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
CFHARABBLIOBIV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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